molecular formula C17H21N3O B6924286 N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylpropyl)pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylpropyl)pyrazole-4-carboxamide

Cat. No.: B6924286
M. Wt: 283.37 g/mol
InChI Key: WALFRKYNJBKNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylpropyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structure of this compound, featuring an indene moiety and a pyrazole ring, makes it an interesting subject for chemical and pharmacological research.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12(2)10-20-11-15(9-18-20)17(21)19-16-7-6-13-4-3-5-14(13)8-16/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALFRKYNJBKNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylpropyl)pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the indene moiety: The indene derivative can be introduced via a Friedel-Crafts acylation reaction, where the indene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of

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